molecular formula C6H4ClN3S B581833 2-Chlorothieno[3,2-d]pyrimidin-4-amine CAS No. 16234-40-5

2-Chlorothieno[3,2-d]pyrimidin-4-amine

Cat. No. B581833
CAS RN: 16234-40-5
M. Wt: 185.629
InChI Key: XGASPHHTVSWLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chlorothieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 16234-40-5. It has a molecular weight of 185.64 and its linear formula is C6H4ClN3S .


Synthesis Analysis

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. This intermediate was prepared from methyl 3-aminothiophene-2-carboxylate by the condensation with urea, chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine .


Molecular Structure Analysis

The crystal structure of the title compound was determined and the crystal of the title compound belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .


Chemical Reactions Analysis

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Chlorothieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

2-Chlorothieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of fatty acids. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting acetyl-CoA carboxylase, 2-Chlorothieno[3,2-d]pyrimidin-4-amine affects the fatty acid synthesis pathway . This can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this inhibition on cellular functions and processes are a subject of ongoing research.

Result of Action

The inhibition of acetyl-CoA carboxylase by 2-Chlorothieno[3,2-d]pyrimidin-4-amine can lead to a decrease in fatty acid synthesis . This can potentially affect various cellular functions and processes, given the importance of fatty acids in cell structure and signaling.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" .

Future Directions

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown promising results in various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . Therefore, future research could focus on exploring these therapeutic potentials further.

properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASPHHTVSWLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671963
Record name 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-d]pyrimidin-4-amine

CAS RN

16234-40-5
Record name 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.